molecular formula C12H9FN2O B5880233 3-fluoro-N-3-pyridinylbenzamide

3-fluoro-N-3-pyridinylbenzamide

Cat. No. B5880233
M. Wt: 216.21 g/mol
InChI Key: ZITBGGJTKXRPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-3-pyridinylbenzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-fluoro-N-3-pyridinylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes leads to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-3-pyridinylbenzamide exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, it has been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-N-3-pyridinylbenzamide is its high potency and selectivity towards its targets. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous media, which can hinder its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for research on 3-fluoro-N-3-pyridinylbenzamide. One of the areas that require further investigation is the optimization of the synthesis method to obtain higher yields of the product. In addition, the mechanism of action of this compound needs to be elucidated further to understand its therapeutic potential fully. Furthermore, the use of 3-fluoro-N-3-pyridinylbenzamide in combination with other drugs needs to be explored to enhance its efficacy and reduce its toxicity. Finally, the development of novel formulations and drug delivery systems can improve the bioavailability and therapeutic potential of this compound.
Conclusion:
In conclusion, 3-fluoro-N-3-pyridinylbenzamide is a promising compound that exhibits various biological activities and has potential therapeutic applications. The synthesis method has been optimized to obtain high yields of the product, and its mechanism of action needs to be further elucidated. The compound exhibits several advantages, including high potency and selectivity towards its targets. However, its poor solubility in aqueous media limits its use in vivo. Future research should focus on optimizing the synthesis method, exploring its use in combination with other drugs, and developing novel formulations and drug delivery systems to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3-fluoro-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity. This synthesis method has been reported in various research articles and has been optimized to obtain high yields of the product.

Scientific Research Applications

3-fluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-fluoro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBGGJTKXRPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(pyridin-3-yl)benzamide

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